N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide is an organic compound characterized by the presence of a chloro group, a methoxy group, and a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide typically involves the reaction of 5-chloro-2-methoxyaniline with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylacetamide.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methoxyphenylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar structure but lacks the methoxy group.
N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide: Similar structure but has a methyl group instead of a hydroxyacetamide group.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester: Contains a pentyl ester group instead of a hydroxyacetamide group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide is unique due to the presence of both a methoxy group and a hydroxyacetamide moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10ClNO3 |
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Molecular Weight |
215.63 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-hydroxyacetamide |
InChI |
InChI=1S/C9H10ClNO3/c1-14-8-3-2-6(10)4-7(8)11-9(13)5-12/h2-4,12H,5H2,1H3,(H,11,13) |
InChI Key |
IVKVRSWGOKXFTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CO |
Origin of Product |
United States |
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